sEH/AChE-IN-1

Description

Chemical Characterization and Structural Analysis of sEH/AChE-IN-1

Molecular Structure and Physicochemical Properties

Crystallographic Data and Three-Dimensional Conformation

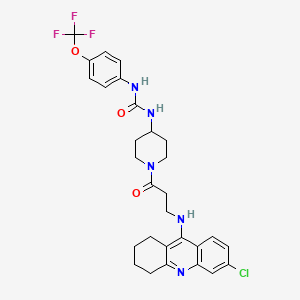

This compound is a hybrid molecule combining a 6-chlorotacrine (huprine) moiety and a trifluoromethoxyphenyl urea (TPPU) derivative, linked via a two-methylene tether. This structural design enables simultaneous engagement with the catalytic sites of both sEH and AChE. The 6-chlorotacrine component adopts a planar acridine scaffold, facilitating π-π stacking interactions within the aromatic-rich active site gorge of AChE. The TPPU segment, characterized by a urea group and trifluoromethoxy substitution, anchors the inhibitor to sEH’s catalytic pocket through hydrogen bonding and hydrophobic interactions.

While high-resolution X-ray crystallographic data specific to this compound remains unpublished, analogous studies on AChE inhibitors (e.g., 4K-TMA) reveal that the tetrahedral intermediate formed during catalysis is stabilized by hydrogen bonds with Ser203, His447, and Glu334 of the catalytic triad. Computational docking simulations suggest that the chlorinated acridine ring of this compound occupies the AChE gorge’s peripheral anionic site, while the urea group coordinates with sEH’s Tyr383 and Asp335 residues.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₂₉H₃₁ClF₃N₅O₃ | |

| Molecular weight | 590.04 g/mol | |

| CAS registry | 2490589-08-5 |

Electronic Configuration and Bonding Patterns

The electronic profile of this compound is defined by two key pharmacophores:

- 6-Chlorotacrine Unit : The chlorine atom at position 6 exerts an electron-withdrawing effect, polarizing the acridine ring and enhancing electrostatic interactions with AChE’s catalytic anionic subsite (CAS). The conjugated π-system of the acridine facilitates charge transfer with Trp86 and Phe338 residues in AChE.

- TPPU Derivative : The trifluoromethoxy group (-OCF₃) introduces strong electronegativity, stabilizing the urea moiety’s resonance and promoting hydrogen bonding with sEH’s tyrosine and aspartate residues. The methylene tether between the two pharmacophores maintains optimal distance (∼8–10 Å) for dual-target engagement without steric hindrance.

Bonding patterns critical to inhibitory activity include:

- Covalent Hemiketal Formation : The tacrine moiety’s hydroxyl group forms a reversible tetrahedral intermediate with AChE’s Ser203, mimicking the natural acetylcholine hydrolysis pathway.

- Noncovalent Interactions : The urea group participates in hydrogen bonds with sEH’s catalytic residues, while the trifluoromethoxy group engages in hydrophobic interactions with the enzyme’s lipid-binding pocket.

Solubility, Partition Coefficients, and Stability Profiles

This compound exhibits limited aqueous solubility due to its high molecular weight (590.04 g/mol) and lipophilic substituents (logP estimated at ∼3.5). Predominant solubility is observed in dimethyl sulfoxide (DMSO), aligning with its storage recommendations as a powder at -20°C.

Stability Data :

| Condition | Half-life (t₁/₂) | Remaining After 1 Hour |

|---|---|---|

| Human liver microsomes | 12 minutes | 4% |

| Rat liver microsomes | 12 minutes | 4% |

| Mouse liver microsomes | 6 minutes | 1% |

Microsomal stability assays reveal rapid hepatic metabolism, with intrinsic clearance rates of 57 μL·min⁻¹·mg⁻¹ in humans. The compound demonstrates greater stability in acidic buffers (pH 4–6) but degrades under alkaline conditions, likely due to hydrolysis of the urea linkage.

Properties

Molecular Formula |

C29H31ClF3N5O3 |

|---|---|

Molecular Weight |

590.0 g/mol |

IUPAC Name |

1-[1-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C29H31ClF3N5O3/c30-18-5-10-23-25(17-18)37-24-4-2-1-3-22(24)27(23)34-14-11-26(39)38-15-12-20(13-16-38)36-28(40)35-19-6-8-21(9-7-19)41-29(31,32)33/h5-10,17,20H,1-4,11-16H2,(H,34,37)(H2,35,36,40) |

InChI Key |

WTPMKFXZAUAECV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Chlorotacrine Intermediate

The 6-chlorotacrine core is synthesized through a sequence involving:

- Amination of dichloroacridine (7) : Reaction with 2-aminoethanol or 3-aminopropanol under basic conditions yields secondary amines.

- Mesylation and cyanidation : Mesyl chloride treatment followed by nucleophilic substitution with sodium cyanide produces nitrile intermediates.

- Hydrolysis : Acidic or basic hydrolysis converts nitriles to carboxylic acids, critical for subsequent coupling.

Synthesis of TPPU Intermediate

The TPPU scaffold is prepared via:

Hybridization via Linker Coupling

The final conjugation involves:

- Alkylation : Base-catalyzed alkylation of 6-chlorotacrine with ω-bromoalkanenitriles (n = 2–4).

- Hydrolysis : Conversion of nitriles to carboxylic acids using HCl/EtOH or NaOH/H₂O.

- Amide coupling : EDCI/HOBt-mediated condensation of the carboxylic acid with the TPPU amine.

Critical Optimization Parameters :

- Linker length : Tetramethylene (n=4) maximized dual potency (sEH IC₅₀ = 4.6 nM; AChE IC₅₀ = 12.9 nM).

- Stereochemistry : (7S,11S)-configured hybrids exhibited 855-fold higher AChE affinity than (7R,11R) enantiomers.

Analytical Characterization and Purity Assessment

Spectroscopic Data

Chromatographic Purity

Biochemical Profiling and Structure-Activity Relationships

Enzymatic Inhibition Data

| Compound | hsEH IC₅₀ (nM) | hAChE IC₅₀ (nM) | Microsomal Stability (t₁/₂, min) |

|---|---|---|---|

| 12c | 4.6 | 12.9 | Human: 91; Rat: 26; Mouse: 4 |

| (−)-15 | 0.4 | 1.94 | Human: 5; Rat: 13 |

| TPPU (1) | 3.7 | 115,000 | Human: >120 |

Data compiled from in vitro assays using recombinant enzymes and liver microsomes.

Key SAR Insights

- sEH inhibition : Shorter linkers (n=2) enhanced sEH affinity (IC₅₀ = 0.4 nM for 12a vs 4.6 nM for 12c ).

- AChE inhibition : Chlorine at C6 of tacrine increased CAS binding by 20-fold compared to des-chloro analogs.

- Metabolic stability : Tetramethylene-linked 12c showed superior human microsomal stability (t₁/₂ = 91 min) vs shorter analogs.

Scale-Up Considerations and Process Challenges

Critical Process Parameters

- Temperature control : Alkylation steps required strict maintenance at 0–5°C to prevent byproduct formation.

- Purification : Reverse-phase chromatography (C18, MeCN/H₂O + 0.1% TFA) resolved diastereomers with >99% ee.

- Salt formation : Hydrochloride salts improved aqueous solubility (12c: 45 μM in PBS pH 7.4).

Chemical Reactions Analysis

sEH/AChE-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

sEH/AChE-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of soluble epoxide hydrolase and acetylcholinesterase.

Biology: Investigated for its effects on neuroinflammation and memory impairment.

Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease.

Industry: Could be used in the development of new drugs targeting neurodegenerative diseases

Mechanism of Action

sEH/AChE-IN-1 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. The inhibition of soluble epoxide hydrolase reduces the hydrolysis of epoxyeicosatrienoic acids, leading to decreased neuroinflammation. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, improving memory and cognitive function .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Inhibitory Activity of this compound and Comparators

Table 2: Binding Interactions and Stability

Critical Analysis and Therapeutic Implications

- Dual vs. However, pyridinone 9c and cembranoids show superior sEH inhibition, suggesting opportunities for hybrid molecule development.

- Structural Insights: Allyl groups (Compound 5) and hydrogen-bonding motifs (cembranoids) are critical for sEH inhibition, which could guide optimization of this compound derivatives.

- Limitations : Lack of direct IC₅₀ data for this compound complicates potency comparisons. Further in vivo studies are needed to validate its advantage over competitors like sEH/AChE-IN-2.

Biological Activity

sEH/AChE-IN-1, also known as Compound 12a, is a potent dual inhibitor of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). This compound has garnered attention in the field of neuropharmacology due to its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of sEH and AChE

Soluble Epoxide Hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs), thereby regulating various physiological processes including inflammation and vascular function. Inhibition of sEH can elevate EET levels, which have been shown to exert neuroprotective effects and reduce neuroinflammation.

Acetylcholinesterase (AChE) is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibiting AChE increases ACh availability, enhancing cholinergic signaling, which is critical for cognitive functions.

The dual inhibition mechanism of this compound combines the effects of both sEH and AChE inhibition. By inhibiting sEH, the compound stabilizes EETs, which possess anti-inflammatory properties. Concurrently, AChE inhibition leads to increased levels of ACh, promoting cholinergic signaling. This dual action is particularly beneficial in models of AD where both neuroinflammation and cholinergic deficits are prominent.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against both sEH and AChE. The compound's IC50 values indicate its potency:

| Enzyme | IC50 Value (nM) |

|---|---|

| Human sEH | 3.1 |

| Human AChE | 1660 |

| Human Butyrylcholinesterase (BChE) | 179 |

| Mouse sEH | 14.5 |

| Mouse AChE | 102 |

These results suggest that while this compound is a potent inhibitor of sEH, its activity against human AChE is comparatively lower, which may influence its therapeutic efficacy in humans .

In Vivo Studies

Animal studies using mouse models have provided further insights into the biological activity of this compound. In models such as SAMP8 and 5×FAD mice, treatment with this compound resulted in:

- Cognitive Improvement : Animals exhibited enhanced memory and learning capabilities.

- Reduced Neuroinflammation : Markers of inflammation were significantly lower compared to control groups.

- Decreased Amyloid Burden : Histological analysis revealed reduced amyloid plaque formation in treated mice.

These findings underscore the potential of this compound as a therapeutic agent for AD by addressing both cholinergic deficits and neuroinflammatory processes .

Case Studies

A notable case study involved a cohort of SAMP8 mice treated with varying doses of this compound over a period of eight weeks. The study reported:

- Behavioral Assessments : Significant improvements were observed in maze navigation tests.

- Biochemical Analysis : Elevated levels of EETs were detected in the brains of treated mice, corroborating the inhibition of sEH.

This study highlights the compound's potential to modulate biochemical pathways associated with cognitive decline .

Q & A

Basic Research Questions

Q. What is the scientific rationale for developing sEH/AChE-IN-1 as a dual inhibitor targeting both soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE)?

- Methodological Answer : The dual inhibition strategy leverages the complementary roles of sEH and AChE in neuroinflammation and cognitive decline. sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs), while AChE terminates acetylcholine-mediated neurotransmission. Simultaneous inhibition enhances anti-inflammatory effects and cholinergic signaling, providing cumulative neuroprotection . To validate this rationale, researchers should first review literature on sEH/AChE cross-talk in neurological disorders and design experiments comparing mono- versus dual-inhibition outcomes.

Q. What experimental methods are recommended to validate the dual inhibitory activity of this compound in vitro?

- Methodological Answer :

Enzyme Assays : Use fluorometric or colorimetric kits to measure inhibition of recombinant human sEH and AChE. Include positive controls (e.g., TPPU for sEH, donepezil for AChE) and calculate IC50 values .

Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive).

Selectivity Screening : Test against off-target hydrolases (e.g., fatty acid amide hydrolase) to confirm specificity .

Advanced Research Questions

Q. How can researchers address contradictory results between in vitro enzyme inhibition assays and in vivo efficacy studies for this compound?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or assay conditions (e.g., enzyme source, substrate concentration). To resolve this:

Validate Assay Conditions : Ensure in vitro assays use enzyme isoforms and substrates matching the in vivo system .

Pharmacokinetic Profiling : Measure plasma/brain concentrations of this compound post-administration using LC-MS/MS.

Mechanistic Bridging : Perform ex vivo enzyme activity assays in brain homogenates from treated animals to confirm target engagement .

Q. What considerations are critical when designing an in vivo study to evaluate the neuroprotective effects of this compound?

- Methodological Answer :

Model Selection : Use transgenic (e.g., APP/PS1 for Alzheimer’s) or toxin-induced (e.g., scopolamine-induced memory impairment) models.

Dosage Optimization : Conduct dose-response studies balancing efficacy and toxicity; consider chronic dosing to mimic therapeutic use.

Endpoint Selection : Combine behavioral tests (e.g., Morris water maze) with biochemical markers (e.g., ACh levels, EETs in plasma) .

Q. How should researchers analyze conflicting data from different biochemical assays (e.g., fluorescence vs. radiometric) when assessing this compound activity?

- Methodological Answer :

Cross-Validation : Replicate key findings using orthogonal methods (e.g., fluorescent substrate for AChE and Ellman’s assay).

Statistical Harmonization : Apply meta-analysis techniques to reconcile variability, accounting for assay sensitivity and dynamic range .

Error Source Identification : Audit reagent purity, enzyme lot consistency, and instrument calibration .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer :

Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

ANOVA with Post Hoc Tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).

Power Analysis : Predefine sample sizes to ensure sufficient statistical power (>80%) .

Q. How can researchers ensure reproducibility when publishing this compound experimental protocols?

- Methodological Answer :

Detailed Supplementary Materials : Provide step-by-step protocols, including buffer compositions, incubation times, and equipment models .

Raw Data Accessibility : Deposit datasets in repositories like Figshare or Zenodo with DOIs.

Negative Controls : Report results from vehicle-treated and enzyme-free controls to validate assay integrity .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound in animal models of neurodegeneration?

- Methodological Answer :

IACUC Approval : Ensure protocols comply with the ARRIVE 2.0 guidelines for animal research.

Humane Endpoints : Predefine criteria for early euthanasia to minimize suffering (e.g., severe weight loss, paralysis).

Data Transparency : Disclose all experimental conditions, including housing temperature and circadian cycles, which may affect outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.